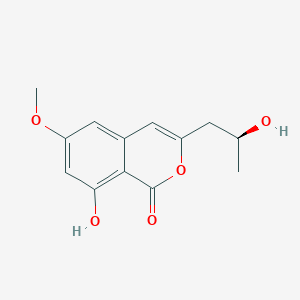

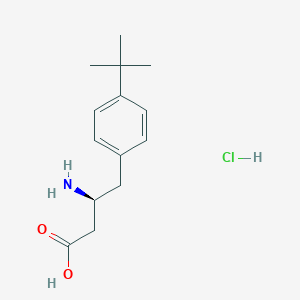

2-(4-chlorophenoxy)pentanoic Acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(4-chlorophenoxy)pentanoic acid and its homologues has been achieved through several methods. For example, Karla et al. (1999) detailed the synthesis of related compounds by homologation at the carboxyl end of baclofen, a known GABAB receptor agonist, using a seven-step reaction sequence. This process included deoxygenation via a modified Barton-McCombie reaction and ring opening, followed by deprotection steps to yield the final compounds (Karla et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. Sirajuddin et al. (2015) characterized the structure of a chlorophenoxy compound through elemental analyses, FT-IR, NMR, and single-crystal X-ray structural analysis, demonstrating the molecule's stability through short intramolecular OH---O hydrogen bonds (Sirajuddin et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives include their interaction with biological receptors and their pharmacological effects. Karla et al. (1999) found that certain synthesized compounds did not show detectable affinity for GABAA or GABAB receptor sites and were inactive as agonists or antagonists at GABAB receptors in specific biological tests (Karla et al., 1999).

Physical Properties Analysis

The physical properties, such as the crystalline structure of optically active chlorophenoxy compounds, have been explored. Sørensen et al. (1999) determined the crystal structure of 2-(4-chlorophenoxy)propionic acid, noting how the carboxylic acid group forms a catemer motif in contrast to the cyclic dimers observed in racemic compounds (Sørensen et al., 1999).

Chemical Properties Analysis

The chemical properties, such as resonance-assisted hydrogen bonding and its effects on molecular structure and stability, have been a focus of study. Maurin et al. (1995) investigated the crystal structures and theoretical ab initio self-consistent field (SCF) calculations of oximes of aliphatic keto-carboxylic acids, which revealed insights into the electron charge distribution and its impact on hydrogen bonding and molecular stability (Maurin et al., 1995).

Aplicaciones Científicas De Investigación

X-ray Imaging Applications : A study by Gopan et al. (2021) synthesized a compound related to 2-(4-chlorophenoxy)pentanoic Acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, for potential use in X-ray imaging. This compound exhibited significant radiopacity, suggesting its utility in clinical X-ray imaging applications (Gopan et al., 2021).

Catalytic Hydrogenation : Research by Simakova et al. (2015) investigated the hydrogenation of pentanoic acid over various catalysts. The study is relevant for understanding the chemical transformations and applications of pentanoic acid derivatives, including this compound (Simakova et al., 2015).

Synthesis of Hydroxyproline : Gaudry et al. (1956) conducted a study on the synthesis of hydroxyproline from derivatives of 2-amino-4-pentenoic acid. This research provides insights into the synthetic pathways and potential applications of similar pentanoic acid derivatives (Gaudry et al., 1956).

Oxidative Degradation of Pollutants : Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a process involving 4-chlorophenol. This research could be relevant for the environmental applications of chlorophenoxypentanoic acids in pollution control (Bokare & Choi, 2011).

Pharmacology of Baclofen Homologues : Karla et al. (1999) synthesized and studied the pharmacology of compounds closely related to this compound. These studies are important for understanding the biological activity and potential therapeutic applications of these compounds (Karla et al., 1999).

Synthesis of Novel Macrocyclic Aromatic Ether Sulfone : Rodewald and Ritter (1997) synthesized a macrocyclic arylene ether sulfone using a compound related to this compound. This research has implications for the development of new materials and polymers (Rodewald & Ritter, 1997).

Antibiotic Synthesis : Kinoshita and Mariyama (1975) conducted a study on the synthesis of a compound present in the antibiotic pyridomycin, which shares structural similarities with this compound. This research is relevant for pharmaceutical applications (Kinoshita & Mariyama, 1975).

Pentanoic Acid Production : Al‐Naji et al. (2020) explored the production of pentanoic acid from γ-valerolactone, providing insights into the industrial applications and synthesis of pentanoic acid derivatives (Al‐Naji et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are a type of plant hormone that regulate various aspects of plant growth and development.

Mode of Action

Synthetic auxins like 2,4-D induce uncontrolled growth in susceptible plants, leading to their eventual death . They are absorbed through the leaves and translocated to the meristems of the plant .

Biochemical Pathways

Synthetic auxins like 2,4-d are known to affect various physiological processes, including cell elongation, apical dominance, and tissue differentiation .

Result of Action

Synthetic auxins like 2,4-d are known to cause uncontrolled growth and eventually death in susceptible plants .

Action Environment

It is known that the effectiveness of similar compounds, such as 2,4-d, can be influenced by various environmental factors .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGZZDWFWLXZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402217 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119061-16-4 | |

| Record name | 2-(4-chlorophenoxy)pentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)

![(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B88542.png)

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)